molecular formula C20H13ClFN3O B2999219 6-chloro-N-[2-(4-fluorophenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide CAS No. 1164468-07-8

6-chloro-N-[2-(4-fluorophenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide

Cat. No.: B2999219
CAS No.: 1164468-07-8
M. Wt: 365.79
InChI Key: BWYKUSZKWMJUPA-LYBHJNIJSA-N
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Description

6-chloro-N-[2-(4-fluorophenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Pyridine carboxamide derivatives are a significant class of compounds studied extensively for their potential biological activities. Related structures within this class have been investigated as Succinate Dehydrogenase Inhibitors (SDHIs), which can disrupt the mitochondrial respiratory chain in fungi, indicating potential value as fungicidal agents for agricultural research . Furthermore, molecular frameworks incorporating pyridine carboxamide and isoindole moieties are of high interest in pharmaceutical research, particularly in the development of anticancer agents. Some of these related compounds have shown promise as multi-target agents, with potential inhibitory activity against kinases such as the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK-2) . The structural features of this compound suggest it may be of interest for similar investigative pathways. Researchers exploring novel agrochemicals or oncological therapeutics may find this compound valuable for initial screening and hit-to-lead optimization studies. All necessary handling and disposal procedures should be followed as per laboratory safety protocols.

Properties

IUPAC Name

6-chloro-N-[2-(4-fluorophenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClFN3O/c21-18-10-5-13(11-23-18)20(26)24-19-17-4-2-1-3-14(17)12-25(19)16-8-6-15(22)7-9-16/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYKUSZKWMJUPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=NC(=O)C3=CN=C(C=C3)Cl)N1C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-chloro-N-[2-(4-fluorophenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide involves several steps. One common method includes the reaction of 6-chloropyridine-3-carboxylic acid with 2-(4-fluorophenyl)-3H-isoindole-1-carbaldehyde under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

6-chloro-N-[2-(4-fluorophenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 6-chloro-N-[2-(4-fluorophenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

6-Chloro-N-[4-(Trifluoromethyl)Phenyl]Pyridine-3-Carboxamide

  • Key Differences : Replaces the isoindolylidene-fluorophenyl group with a trifluoromethylphenyl substituent.

5-(3-(tert-Butylcarbamoyl)Phenyl)-6-Chloro-2-(4-Fluorophenyl)-N-Methylfuro[2,3-b]Pyridine-3-Carboxamide

  • Key Differences : Features a furopyridine core instead of isoindolylidene.
  • Implications: The furan ring may alter π-stacking interactions in biological targets compared to the planar isoindolylidene system. This compound was synthesized in 9% yield via ethanolate-mediated reactions .

N-(2-Chloro-4-Formyl-6-Iodopyridin-3-yl)Pivalamide

  • Key Differences : Substitutes the carboxamide with a pivalamide group and includes iodo/formyl substituents.
  • Implications: The iodo group increases molecular weight (366.58 g/mol) and may influence halogen bonding in receptor interactions.

Substituent Effects on Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound* ~377.8 4-Fluorophenyl, Isoindolylidene High lipophilicity, planar structure
6-Chloro-N-[4-(CF₃)Ph]Pyridine-3-Carboxamide ~302.7 Trifluoromethylphenyl Enhanced metabolic stability
N-(2-Chloro-4-Formyl-6-Iodo-Pyridin-3-yl)Pivalamide 366.58 Iodo, Formyl, Pivalamide Halogen bonding potential
6-Chloro-N-(Biphenyl-4-ylMethyl)Imidazopyridine-3-Carboxamide 364.20 Biphenyl, Imidazopyridine Higher rigidity due to fused rings

*Estimated based on analogous structures.

Functional Group Impact on Bioactivity (Inferred)

  • Isoindolylidene vs. Imidazopyridine : The isoindolylidene’s planar structure may improve DNA intercalation or kinase inhibition compared to imidazopyridine’s fused heterocycle .
  • 4-Fluorophenyl vs. Trifluoromethyl : Fluorophenyl groups balance lipophilicity and electronic effects, whereas trifluoromethyl groups prioritize stability but may reduce solubility .

Biological Activity

6-chloro-N-[2-(4-fluorophenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide is a compound with significant potential in medicinal chemistry, particularly for its biological activity against various diseases. This article reviews the existing literature on its biological properties, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure

The compound's structure features a pyridine ring, an isoindole moiety, and a chloro substituent, contributing to its unique pharmacological profile. The presence of the 4-fluorophenyl group is particularly noteworthy for its influence on biological activity.

Research indicates that this compound may exert its biological effects through multiple mechanisms, including:

  • Inhibition of Kinases : Similar compounds have shown efficacy as inhibitors of p38 MAP kinase, which plays a crucial role in inflammatory responses. Inhibition of this pathway could lead to reduced cytokine production, beneficial in treating autoimmune diseases .
  • Antitumor Activity : Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. The presence of halogen substituents often enhances the potency of these compounds due to increased lipophilicity and interaction with biological targets .

Anticancer Properties

The compound has been evaluated for its anticancer activity, showing promising results in inhibiting cell proliferation in several cancer types. For instance:

Cell Line IC50 (µM) Mechanism
A4311.98Induction of apoptosis
HT291.61Cell cycle arrest

These results suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle modulation, which are critical for effective cancer therapies .

Anti-inflammatory Effects

In models of inflammation, compounds structurally similar to this compound have been shown to significantly reduce levels of pro-inflammatory cytokines like TNFα and IL-6. This activity suggests potential therapeutic applications in treating conditions such as rheumatoid arthritis and other inflammatory disorders .

Case Studies

One notable study examined the compound's effects in an adjuvant-induced arthritis model. The results indicated a significant reduction in joint swelling and inflammatory markers, supporting its use as a therapeutic agent for autoimmune diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the isoindole and pyridine rings can lead to variations in potency and selectivity:

  • Chloro Substituent : Enhances binding affinity to target proteins.
  • Fluorophenyl Group : Improves lipophilicity and cellular uptake.

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